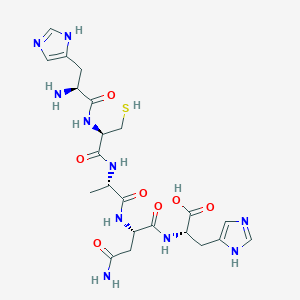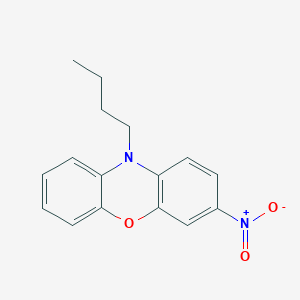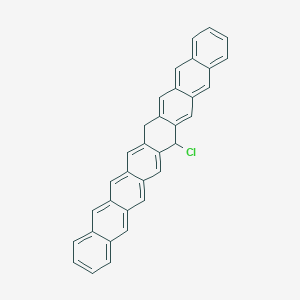![molecular formula C17H13NO6S B14200224 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid CAS No. 850079-25-3](/img/structure/B14200224.png)
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, phenoxycarbonyl, amino, and sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps, starting from naphthalene derivatives. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality this compound.
化学反応の分析
Types of Reactions
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring, leading to a variety of derivatives.
科学的研究の応用
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including functionalized graphene and other nanomaterials.
作用機序
The mechanism by which 4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, in dye synthesis, it undergoes azo coupling reactions to form colored compounds. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid can be compared with other similar compounds, such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
2-Amino-8-hydroxynaphthalene-6-sulfonic acid: Another naphthalene derivative used in dye production.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of various dyes and pigments.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
特性
CAS番号 |
850079-25-3 |
|---|---|
分子式 |
C17H13NO6S |
分子量 |
359.4 g/mol |
IUPAC名 |
4-hydroxy-6-(phenoxycarbonylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H13NO6S/c19-16-10-14(25(21,22)23)8-11-6-7-12(9-15(11)16)18-17(20)24-13-4-2-1-3-5-13/h1-10,19H,(H,18,20)(H,21,22,23) |
InChIキー |
CVAFGYOSUODJFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


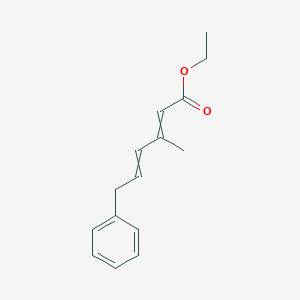

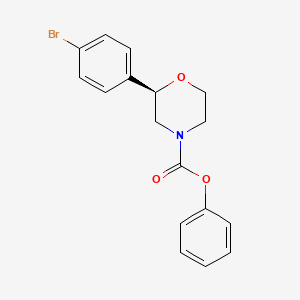
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
